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Compound of Interest

Compound Name:
2-Chloro-1-(3,4-

difluorophenyl)ethanol

Cat. No.: B3178332 Get Quote

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is more than a complex chemical name; it

represents a critical chiral building block in the synthesis of advanced pharmaceuticals.[1] Its

primary significance lies in its role as a key intermediate for Ticagrelor, a P2Y12 receptor

antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][3][4]

The specific stereochemistry—the (S) configuration at the hydroxyl-bearing carbon—is

paramount, as it dictates the final stereoisomeric purity of the active pharmaceutical ingredient

(API), which is essential for its therapeutic efficacy and safety.[1] This guide provides a detailed

exploration of this molecule, from its fundamental properties to its synthesis and application,

designed for the practicing researcher and drug development professional.

Physicochemical and Stereochemical Profile
Understanding the fundamental properties of a synthetic intermediate is the foundation of its

effective use in process development and scale-up.
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Property Value Source(s)

CAS Number 1006376-60-8 [2][5]

Molecular Formula C₈H₇ClF₂O [3][5]

Molecular Weight 192.59 g/mol [3][5][6]

Appearance
Clear, almost colorless to

yellow viscous liquid or solid
[6][7]

Purity Typically ≥98% [8][9]

Boiling Point 256.3 ± 35.0 °C (Predicted) [5]

Density 1.372 ± 0.06 g/cm³ (Predicted) [5]

The molecule's structure, featuring a chiral center, a halogen, and a difluorinated phenyl ring,

makes it a versatile synthon. The fluorine atoms enhance metabolic stability and binding

interactions in the final API, while the chloro and hydroxyl groups provide reactive handles for

subsequent synthetic transformations.

Strategic Approaches to Stereoselective Synthesis
The generation of the (S)-enantiomer with high enantiomeric excess (ee) is the central

challenge in synthesizing this intermediate. Two primary strategies have proven effective:

asymmetric chemical reduction and biocatalytic reduction.

Asymmetric Chemical Reduction: The Corey-Bakshi-
Shibata (CBS) Method
This approach utilizes a chiral catalyst to directly convert the prochiral ketone, 2-chloro-1-(3,4-

difluorophenyl)ethanone, into the desired (S)-alcohol with high stereoselectivity. The CBS

reduction is a well-established and powerful tool in asymmetric synthesis, relying on a chiral

oxazaborolidine catalyst to control the facial selectivity of hydride delivery from a borane

reagent.[10][11]

Causality of Stereoselection: The ketone's carbonyl oxygen coordinates to the Lewis acidic

boron atom of the CBS catalyst. The steric bulk of the catalyst's diphenyl groups blocks one
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face of the ketone, forcing the borane-THF complex to deliver the hydride to the opposite face,

resulting in the preferential formation of the (S)-enantiomer.
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Caption: Workflow for CBS Asymmetric Reduction.

Experimental Protocol: CBS Reduction[10]

System: 1L four-necked flask under a nitrogen atmosphere.

Step 1 (Catalyst Preparation): To the dry flask, add (S)-methyl-CBS catalyst (1mol/L in

toluene, ~0.01 mol eq.). Add borane-THF complex (BH₃·THF, 1mol/L in toluene, ~0.7 mol

eq.) and stir for 1 hour at 10°C.

Step 2 (Substrate Addition): Slowly add a solution of 2-chloro-1-(3,4-difluorophenyl)ethanone

(~1.0 mol eq.) in toluene dropwise over approximately 2 hours, maintaining the temperature

at 10°C.

Step 3 (Reaction): Stir the reaction mixture for 1 hour at 10°C after the addition is complete.

Monitor for completion via TLC or HPLC.
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Step 4 (Quenching): While maintaining the temperature below 10°C, carefully add dilute

sulfuric acid (e.g., 0.2 mol/L) dropwise to quench the reaction.

Step 5 (Workup): Allow the mixture to warm to 25°C and stir for 30 minutes. Separate the

organic and aqueous layers.

Step 6 (Purification): Wash the organic layer sequentially with a saturated sodium

bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.

Step 7 (Isolation): Evaporate the solvent under reduced pressure to yield the product as a

yellow oil. The expected yield is high (>98%) with an enantiomeric excess (ee) often

exceeding 98%.[10]

Biocatalytic Synthesis: A Green Chemistry Approach
Enzymatic reduction offers a highly efficient and environmentally benign alternative to chemical

methods.[4] This process uses a ketoreductase (KRED) enzyme, which stereoselectively

reduces the ketone to the (S)-alcohol with near-perfect enantioselectivity (>99.9% ee) and

conversion.[4]

Causality of Stereoselection: The KRED enzyme possesses a precisely shaped active site that

binds the ketone substrate in a specific orientation. A cofactor, such as NADH or NADPH, then

delivers a hydride to only one face of the carbonyl, dictated by the enzyme's chiral

environment. This process is often coupled with a cofactor regeneration system (e.g., using

glucose dehydrogenase) to make the process economically viable.[12]
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Caption: General workflow for biocatalytic reduction.

Experimental Protocol: Biocatalytic Reduction (Conceptual)[4]

System: Bioreactor with pH and temperature control.
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Step 1 (Medium Preparation): Prepare a buffered aqueous solution (e.g., phosphate buffer).

Step 2 (Enzyme & Substrate Loading): Add the ketoreductase (KRED), the ketone substrate

(can be up to 500 g/L), and the components for the cofactor regeneration system (e.g.,

glucose dehydrogenase and glucose).

Step 3 (Reaction): Maintain the reaction at an optimal temperature and pH for the enzyme.

Vigorously stir to ensure proper mixing. Monitor for completion by HPLC.

Step 4 (Workup): Upon completion (near 100% conversion), terminate the reaction.

Step 5 (Isolation): Extract the product directly from the aqueous medium using a suitable

organic solvent (e.g., ethyl acetate).

Step 6 (Purification): Dry the organic extract and evaporate the solvent to yield the highly

pure (S)-alcohol.[4] This method often requires minimal downstream purification due to the

high selectivity of the enzyme.

Quality Control & Analytical Characterization
Verifying the identity, purity, and stereochemical integrity of (S)-2-Chloro-1-(3,4-
difluorophenyl)ethanol is critical. A combination of spectroscopic and chromatographic

techniques is employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key

expected signals include multiplets in the aromatic region (7-8 ppm) for the difluorophenyl

protons, a multiplet for the carbinol proton (-CHOH) around 3.4-4.5 ppm, and signals for the

chloromethyl protons (-CH₂Cl). The hydroxyl proton (-OH) signal is often a broad singlet.[13]

[14]

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong, broad

absorption for the O-H stretch in the 3300-3400 cm⁻¹ region and a C-O stretch near 1000-

1100 cm⁻¹.[13]

HPLC Analysis: Reversed-phase HPLC is used to determine the chemical purity of the

compound.
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Chiral HPLC Analysis: This is the definitive method for determining the enantiomeric excess

(ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R)

enantiomers, allowing for their quantification. An ee of >99% is typically required for

pharmaceutical applications.

Application in the Synthesis of Ticagrelor
The primary application of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is its role in

constructing the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain of Ticagrelor.[1][2]

[15] The chiral halohydrin is converted into a key cyclopropyl intermediate, which is then

coupled to the core of the drug molecule.
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(1R, 2R)-2-(3,4-difluorophenyl)
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Caption: Role as a precursor in Ticagrelor synthesis.

This transformation leverages the stereochemistry established during the synthesis of the

halohydrin to set the correct stereochemistry of the cyclopropane ring, which is crucial for the

drug's binding to the P2Y12 receptor.

Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential. (S)-2-Chloro-1-(3,4-
difluorophenyl)ethanol is classified as harmful and an irritant.[16]

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and

serious eye damage. May cause respiratory irritation.[16]

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.[16] Use in a well-ventilated area or with suitable respiratory
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equipment.[17]

Handling: Avoid direct contact with the substance. Use spark-proof tools and ground

equipment to prevent static discharge.[17][18]

Storage: Store in a cool, well-ventilated area in a tightly closed container.[16] Storing under

an inert atmosphere, such as argon, is recommended to prevent degradation.[16]

First Aid:

Skin Contact: Wash immediately with plenty of soap and water. Remove contaminated

clothing.[16]

Eye Contact: Bathe the eye with running water for at least 15 minutes and seek specialist

medical examination.[16]

Ingestion: Wash out the mouth with water and consult a doctor. Do not induce vomiting.

[16]

Inhalation: Remove the person to fresh air.[16]

Conclusion
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a high-value, enabling intermediate whose

importance is directly tied to the therapeutic success of Ticagrelor. The ability to produce this

molecule with high chemical purity and exceptional enantiomeric excess is a testament to the

power of modern synthetic methods, particularly asymmetric catalysis and biocatalysis. For

researchers in drug development and process chemistry, a thorough understanding of its

synthesis, characterization, and handling is fundamental to its successful application in the

creation of life-saving medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Check Availability & Pricing
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